7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale condensation reactions using readily available starting materials. The use of catalytic systems, such as transition metal catalysts, can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceuticals and materials.
2,7-Dimethylimidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their antimicrobial properties.
Uniqueness
7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine stands out due to its unique bromine substitution, which can enhance its reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C12H15BrN2 |
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Molecular Weight |
267.16 g/mol |
IUPAC Name |
7-bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,3)7-10-8-15-5-4-9(13)6-11(15)14-10/h4-6,8H,7H2,1-3H3 |
InChI Key |
NYDAQIJNMKJKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CN2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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